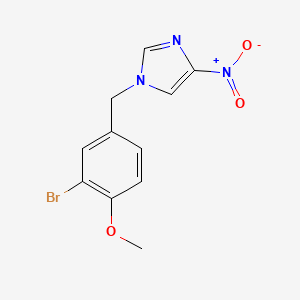
5-Benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoperazine , is a complex organic compound. Its chemical structure features a diazinane ring with a trifluoromethyl group, hydroxy, and methoxy substituents. Trifluoperazine has been studied for its pharmacological properties and applications.
Preparation Methods
Synthetic Routes:
Acylation of 4-Hydroxy-3-methoxybenzaldehyde: Trifluoperazine can be synthesized by acylating 4-hydroxy-3-methoxybenzaldehyde with benzoyl chloride. The reaction occurs under basic conditions, forming the benzoylated intermediate.
Ring Closure and Trifluoromethylation: The benzoylated intermediate undergoes cyclization to form the diazinane ring. Trifluoromethylation is achieved using a trifluoromethylating agent (e.g., CF₃I or CF₃SO₂Cl).
Industrial Production:
Trifluoperazine is produced on an industrial scale using optimized synthetic routes. The process involves purification steps to obtain high-purity material suitable for pharmaceutical use.
Chemical Reactions Analysis
Trifluoperazine participates in various chemical reactions:
Oxidation: It can be oxidized to form a corresponding quinone derivative.
Reduction: Reduction of the diazinane ring leads to the formation of a dihydro derivative.
Substitution: Nucleophilic substitution reactions occur at the trifluoromethyl group.
Scientific Research Applications
Trifluoperazine has diverse applications:
Psychopharmacology: Originally developed as an antipsychotic, it acts as a dopamine receptor antagonist.
Anticancer Research: Studies explore its potential as an anticancer agent due to its effects on cell proliferation and apoptosis.
Neuroprotection: Trifluoperazine may protect neurons from oxidative stress and excitotoxicity.
Ion Channel Modulation: It interacts with calcium channels and potassium channels.
Mechanism of Action
Trifluoperazine’s mechanism involves:
Dopamine Receptor Blockade: It antagonizes D₂ receptors, affecting neurotransmission.
Calcium Channel Inhibition: Modulating intracellular calcium levels.
Autophagy Regulation: Influencing autophagic processes.
Comparison with Similar Compounds
Trifluoperazine is unique due to its trifluoromethyl group and diazinane ring. Similar compounds include:
Fluphenazine: Another antipsychotic with a similar structure.
Chlorpromazine: A phenothiazine-based antipsychotic.
Properties
Molecular Formula |
C19H17F3N2O5 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
5-benzoyl-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C19H17F3N2O5/c1-29-13-9-11(7-8-12(13)25)15-14(16(26)10-5-3-2-4-6-10)18(28,19(20,21)22)24-17(27)23-15/h2-9,14-15,25,28H,1H3,(H2,23,24,27) |
InChI Key |
QPBZUNMZVMIAIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631820.png)
![Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11631824.png)
![2-[(2-furylmethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631825.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631829.png)
![3-(4-Bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11631844.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B11631850.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631857.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631864.png)
![1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631870.png)
![N-(4-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11631874.png)


![3-(3-methylphenyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11631890.png)
![7-ethoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11631895.png)
